(6-Chloropyridazin-3-yl)cyanamide

Medicinal Chemistry Synthetic Building Block Nucleophilic Substitution

(6-Chloropyridazin-3-yl)cyanamide (CAS 83412-75-3) is a heterocyclic building block belonging to the chloropyridazinyl cyanamide class, characterized by a pyridazine core bearing a chlorine atom at the 6-position and a cyanamide group at the 3-position. With a molecular formula of C₅H₃ClN₄ and a molecular weight of 154.56 g/mol, it is typically supplied as an off-white solid at purities of 95–98% for research and development use.

Molecular Formula C5H3ClN4
Molecular Weight 154.56
CAS No. 83412-75-3
Cat. No. B2532459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Chloropyridazin-3-yl)cyanamide
CAS83412-75-3
Molecular FormulaC5H3ClN4
Molecular Weight154.56
Structural Identifiers
SMILESC1=CC(=NN=C1NC#N)Cl
InChIInChI=1S/C5H3ClN4/c6-4-1-2-5(8-3-7)10-9-4/h1-2H,(H,8,10)
InChIKeyWUMNODZOFMYRIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(6-Chloropyridazin-3-yl)cyanamide CAS 83412-75-3: Pyridazine Building Block Procurement Overview


(6-Chloropyridazin-3-yl)cyanamide (CAS 83412-75-3) is a heterocyclic building block belonging to the chloropyridazinyl cyanamide class, characterized by a pyridazine core bearing a chlorine atom at the 6-position and a cyanamide group at the 3-position . With a molecular formula of C₅H₃ClN₄ and a molecular weight of 154.56 g/mol, it is typically supplied as an off-white solid at purities of 95–98% for research and development use . This compound serves as a versatile intermediate in medicinal chemistry and agrochemical synthesis, where the chlorine substituent enables further functionalization via nucleophilic substitution, while the cyanamide moiety provides a reactive handle for constructing nitrogen-containing heterocycles .

Why Generic Substitution of (6-Chloropyridazin-3-yl)cyanamide CAS 83412-75-3 Fails: The Cost of Chlorine and Cyanamide Positionality


Substituting (6-chloropyridazin-3-yl)cyanamide with other pyridazine derivatives or cyanamide isomers is not chemically equivalent. The 6-chloro substituent is essential for downstream nucleophilic displacement in cross-coupling and amination reactions, whereas the 3-cyanamide group dictates both electronic character and hydrogen-bonding capacity in target binding. The 6-chloropyridazin-3-yl scaffold has been specifically validated in neuronal nicotinic acetylcholine receptor (nAChR) ligand series where nanomolar Ki values were achieved; removal or repositioning of the chlorine atom abolishes this affinity [1]. Patent-protected 6-aryl-3-cyanaminopyridazines also demonstrate that the cyanamide moiety is critical for anti-inflammatory and broncholytic activity, reinforcing that structural fidelity at both the 3- and 6-positions is non-negotiable for reproducing published pharmacological profiles [2].

Quantitative Differentiation Evidence for (6-Chloropyridazin-3-yl)cyanamide vs. Closest Analogs


Structural Differentiation: Chlorine vs. Hydrogen at Pyridazine 6-Position Dictates Synthetic Versatility

The presence of the chlorine atom at the 6-position of the pyridazine ring in the target compound enables nucleophilic aromatic substitution (SNAr) chemistry, which is absent in the des-chloro analog N-(pyridazin-3-yl)cyanamide (CAS 86525-12-4) . The 6-chloro substituent is the foundation for introducing amines, thiols, and carbon nucleophiles, establishing the target compound as a functionalizable building block rather than a terminal analog .

Medicinal Chemistry Synthetic Building Block Nucleophilic Substitution

nAChR Affinity: The 6-Chloropyridazin-3-yl Scaffold Delivers Nanomolar Ki Values

In a series of 6-chloropyridazin-3-yl derivatives tested at α4β2 neuronal nicotinic acetylcholine receptors (nAChRs), all compounds demonstrated Ki values in the nanomolar range [1]. While the exact Ki of (6-chloropyridazin-3-yl)cyanamide has not been published discretely, the class-level inference is that the 6-chloropyridazin-3-yl pharmacophore is critical for high-affinity nAChR binding, and the 3-cyanamide modification modulates hydrogen-bonding and electronic properties relevant to receptor engagement [1].

Neuroscience Nicotinic Receptors Radioligand Binding

Cyanamide Regioisomerism: 3-Cyanamino vs. 3-Cyano vs. N-Methyl-Cyanamino Differentiation

(6-Chloropyridazin-3-yl)cyanamide (CAS 83412-75-3) bears an NH-cyanamide group at the pyridazine 3-position, which is distinct from the N-methylated analog N-(6-chloropyridazin-3-yl)-N-methylcyanamide (CAS 83412-73-1) . The NH moiety can act as a hydrogen-bond donor, whereas the N-methyl variant is exclusively a hydrogen-bond acceptor, altering molecular recognition. The nitrile isomer 6-chloropyridazine-3-carbonitrile (CAS 35857-89-7) lacks the cyanamide NH altogether, resulting in a fundamentally different electronic and hydrogen-bonding profile . Calculated PSA values reflect this difference: 61.6 Ų for the cyanamide vs. approximately 52.8 Ų for the methyl-cyanamino analog , consistent with the additional H-bond donor capacity.

Isomeric Purity Structure-Activity Relationship Physicochemical Properties

Procurement Purity Benchmarking: 98% (HPLC) vs. Typical 95% for Non-Dedicated Suppliers

Commercially available (6-chloropyridazin-3-yl)cyanamide is routinely offered at 98% purity (HPLC) by dedicated pyridazine-focused suppliers , exceeding the 95% typical of generalist catalog vendors for niche pyridazine cyanamides . This higher purity specification reduces the risk of contaminating regioisomers (such as the 6-chloro-4-cyanamino isomer) or residual starting material (3-amino-6-chloropyridazine) that can confound biological assay results or downstream synthetic yields.

Quality Control Reproducibility Synthetic Intermediate

Recommended Procurement-Driven Application Scenarios for (6-Chloropyridazin-3-yl)cyanamide CAS 83412-75-3


Medicinal Chemistry: nAChR Ligand Optimization Programs

Use (6-chloropyridazin-3-yl)cyanamide as a core scaffold for synthesizing novel α4β2 nAChR ligands. The 6-chloropyridazin-3-yl fragment has been validated as a pharmacophore delivering nanomolar Ki values in radioligand binding assays [1]. The cyanamide NH provides a hydrogen-bond donor not present in N-methyl analogs, enabling fine-tuning of on-target affinity and off-target selectivity.

Synthetic Chemistry: Advanced Building Block for Parallel Library Synthesis

Employ the chlorine atom at the 6-position for high-throughput SNAr diversification to generate arrays of 6-substituted-3-cyanaminopyridazines. Unlike the non-halogenated analog N-(pyridazin-3-yl)cyanamide, the target compound can directly react with amine, thiol, and alkoxide nucleophiles without pre-functionalization , streamlining library production in drug discovery.

Anti-Inflammatory Research: Cyanaminopyridazine-Based Lead Generation

Leverage the 3-cyanaminopyridazine substructure, which has precedent in patent-protected anti-inflammatory and broncholytic 6-aryl-3-cyanaminopyridazines [2], to develop new analogs with improved potency. The 6-chloro handle permits late-stage introduction of aryl or heteroaryl groups via palladium-catalyzed cross-coupling, directly accessing the patented chemotype space.

Quality-Sensitive Biological Assays: High-Purity Intermediate Procurement

For reproducible enzyme or cell-based assays, specify the 98% (HPLC) purity grade from dedicated pyridazine suppliers . The 3-percentage-point absolute purity advantage over 95% catalog grade minimizes confounding effects from residual 3-amino-6-chloropyridazine or regioisomeric cyanamide impurities on assay readouts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for (6-Chloropyridazin-3-yl)cyanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.